3-(3-methoxyphenyl)-1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked to a (5-(thiophen-3-yl)pyridin-3-yl)methyl moiety. The methoxy group enhances solubility and modulates electronic properties, while the thiophene-pyridine hybrid substituent may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-26-21(10-20(25-26)16-4-3-5-19(9-16)28-2)22(27)24-12-15-8-18(13-23-11-15)17-6-7-29-14-17/h3-11,13-14H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOOSKWFNGYBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. The structure incorporates a pyrazole nucleus, which is known for its significant role in medicinal chemistry.
Biological Activity Overview
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound under discussion has shown promising results in various biological assays.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to the one have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Studies have shown that certain pyrazole derivatives possess significant antimicrobial activity against a range of bacterial strains. The presence of functional groups such as thiophenes and pyridines enhances their efficacy against pathogens like E. coli and S. aureus. For example, related compounds have been tested against these strains with notable success .
3. Anticancer Potential
The compound's structure suggests potential anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell growth via mechanisms involving the PI3K/Akt pathway, with IC50 values indicating effective inhibition at low micromolar concentrations .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets:
- Cytokine Inhibition : The inhibition of pro-inflammatory cytokines is primarily mediated through the suppression of transcription factors like NF-kB.
- Enzyme Inhibition : Some compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Cell Cycle Modulation : Anticancer effects may arise from the induction of cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to the compound :
Scientific Research Applications
Antiviral Activity
Recent studies have focused on the antiviral properties of pyrazole derivatives, including the compound . Pyrazoles have been investigated for their ability to inhibit viral replication and their effectiveness against various viruses, including HIV and influenza.
- Case Study : A series of pyrazole-modified compounds were developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. These compounds maintained efficacy against key mutations in the virus, showcasing the potential of pyrazole derivatives in antiviral therapy .
| Compound | Virus Targeted | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrazole derivative A | HIV | 1.96 | |
| Pyrazole derivative B | Influenza | 0.20 |
Anticancer Properties
The compound's structural features suggest potential activity against various cancer types. Pyrazole derivatives have been studied for their inhibitory effects on specific kinases involved in cancer progression.
- Case Study : Recent research highlighted the effectiveness of certain pyrazole derivatives in inhibiting FLT3 kinase, a target in acute myeloid leukemia (AML). The compound demonstrated significant antiproliferative activity against FLT3-mutated cells, indicating its potential as a therapeutic agent in cancer treatment .
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrazole derivative C | AML (FLT3) | 2.57 | |
| Pyrazole derivative D | Solid tumors | 1.67 |
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Core Pyrazole Derivatives with Aryl Substituents
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p): These derivatives () share a pyrazole-carboxamide backbone but differ in substituents. For example: 3a: Phenyl groups at positions 1 and 4-cyano-1-phenyl. Exhibits moderate yield (68%) and melting point (133–135°C) . 3d: 4-fluorophenyl substituent, higher yield (71%), and higher melting point (181–183°C), suggesting enhanced crystallinity due to fluorine . Comparison: The target compound’s 3-methoxyphenyl and thiophene-pyridine groups may improve solubility and binding specificity compared to chlorophenyl analogs.
Trifluoromethyl-Substituted Pyrazoles
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () :
The trifluoromethyl group increases metabolic stability and lipophilicity. Molecular weight: 303.68 g/mol . - Razaxaban (): A clinical factor Xa inhibitor with a trifluoromethyl group and benzisoxazole P1 ligand. High selectivity (SI > 1,000 vs. trypsin) and oral bioavailability due to optimized P4 substituents . Its thiophene-pyridine group could mimic the benzisoxazole’s role in target binding.
Thiophene-Containing Analogs
- 3-(4-Fluorophenyl)-1-Methyl-N-({Pyrazolo[1,5-a]Pyridin-3-yl}Methyl)-1H-Pyrazole-5-Carboxamide () :
Substitutes thiophene-pyridine with pyrazolo-pyridine. Molecular weight: 349.36 g/mol. The pyrazolo-pyridine may enhance π-π stacking in target interactions . - N-(4-Ethoxyphenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxamide (): Incorporates a fused thieno-pyrazole system. The ethoxy group improves solubility (logP ~3.2) compared to methoxy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or enolizable ketones .
- Step 2: Introduction of the 3-methoxyphenyl group at position 3 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Methylation at the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
- Step 4: Coupling the pyrazole-5-carboxylic acid derivative with the (5-(thiophen-3-yl)pyridin-3-yl)methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Characterization: Monitor reactions using TLC and HPLC. Confirm intermediates via -/-NMR, HRMS, and IR spectroscopy .
Q. Which spectroscopic and computational methods are recommended for structural validation?
- X-ray crystallography provides absolute configuration, as demonstrated for structurally analogous pyrazole carboxamides (e.g., monoclinic crystal system, space group ) .
- NMR : -NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–9.0 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed ) .
- DFT calculations : Predict electronic properties and compare with experimental IR/Raman spectra .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Q. What computational approaches resolve contradictions in molecular docking vs. experimental binding data?
- Molecular dynamics (MD) simulations : Account for protein flexibility and solvation effects, which static docking (e.g., AutoDock Vina) may overlook .
- Binding free energy calculations : Use MM-PBSA/GBSA to refine docking scores and align with experimental values .
- Validate docking poses with mutagenesis studies or cryo-EM data if available.
Q. How can solubility and stability challenges in biological assays be addressed?
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins .
- Stability testing : Perform LC-MS stability assays under physiological conditions (pH 7.4, 37°C). Identify degradation products (e.g., hydrolysis of the carboxamide group) and modify labile sites via prodrug strategies .
Q. What methodologies reconcile discrepancies in biological activity across studies?
- Standardize assays : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response curves : Use Hill slopes to assess cooperative binding effects.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzymatic assays show variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
